2-Bromo-5-(cyclopentylsulfonyl)thiophene

Vue d'ensemble

Description

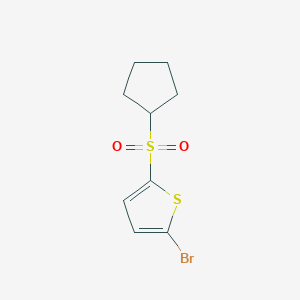

2-Bromo-5-(cyclopentylsulfonyl)thiophene is an organosulfur compound that features a thiophene ring substituted with a bromine atom at the 2-position and a cyclopentylsulfonyl group at the 5-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(cyclopentylsulfonyl)thiophene typically involves the following steps:

Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 2-bromothiophene.

Sulfonylation: The 2-bromothiophene is then subjected to sulfonylation with cyclopentylsulfonyl chloride in the presence of a base such as triethylamine or pyridine to produce this compound.

Industrial Production Methods

Industrial production methods for this compound generally follow the same synthetic routes as described above but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-5-(cyclopentylsulfonyl)thiophene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Coupling Reactions: Palladium catalysts, boronic acids, or stannanes in the presence of bases like potassium carbonate or cesium carbonate.

Major Products

Substitution Products: Various substituted thiophenes depending on the nucleophile used.

Coupling Products: Biaryl compounds or other complex structures formed through carbon-carbon bond formation.

Applications De Recherche Scientifique

Organic Electronics

Organic Field-Effect Transistors (OFETs)

2-Bromo-5-(cyclopentylsulfonyl)thiophene is utilized as a building block in the synthesis of semiconducting materials for organic field-effect transistors. Its structural features enhance solubility and thermal stability, which are critical for the performance of organic semiconductors. The incorporation of sulfonyl groups can improve charge transport properties, making it a valuable component in high-performance OFETs.

Organic Photovoltaics (OPVs)

In the realm of solar energy, this compound serves as an end-capping reagent for the synthesis of donor-acceptor polymers used in organic photovoltaics. The bromine atom facilitates further functionalization through palladium-catalyzed cross-coupling reactions, allowing for the tuning of electronic properties to optimize light absorption and charge separation in solar cells .

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from this thiophene derivative have shown potential as antitumor agents by inhibiting key enzymes involved in cell proliferation. Studies have demonstrated that these derivatives can lead to the development of novel anticancer therapies.

Antibacterial and Antifungal Properties

The sulfonyl group in this compound contributes to its biological activity, with derivatives showing promising antibacterial and antifungal properties. In vitro studies have indicated effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Material Science

Synthesis of Polymers and Nanomaterials

This compound can be employed in the synthesis of various polymers and nanomaterials due to its unique chemical structure. The presence of a cyclopentylsulfonyl group enhances the material's mechanical properties and thermal stability, making it suitable for applications in coatings, adhesives, and composite materials.

Case Study 1: Synthesis and Characterization of Thiophene Derivatives

A study focused on synthesizing novel thiophene derivatives from this compound demonstrated its versatility as a precursor. The synthesized compounds were characterized using NMR spectroscopy and mass spectrometry, confirming their structures and potential applications in drug development .

Case Study 2: Evaluation of Antimicrobial Properties

In another investigation, derivatives synthesized from this thiophene compound were tested for antimicrobial activity against various pathogens. The results highlighted significant antibacterial effects, suggesting that these compounds could be further developed into therapeutic agents for treating infections .

Table 1: Summary of Biological Activities

| Activity Type | Compound/Derivatives | Test Organisms/Cell Lines | Observed Effects |

|---|---|---|---|

| Antitumor | Thiophene Derivatives | Various cancer cell lines | Significant cytotoxic effects |

| Antibacterial | Cyclopentylsulfonyl Derivatives | Staphylococcus aureus, E. coli | MIC comparable to established antibiotics |

| Antifungal | Cyclopentylsulfonyl Derivatives | Candida species | Variable sensitivity |

Table 2: Applications in Organic Electronics

| Application Type | Description | Performance Metrics |

|---|---|---|

| OFETs | Used as a building block for semiconductors | High charge mobility up to 0.4 cm²/V·s |

| OPVs | End-capping reagent for donor-acceptor polymers | Enhanced light absorption |

Mécanisme D'action

The mechanism of action of 2-Bromo-5-(cyclopentylsulfonyl)thiophene depends on its application:

In Organic Electronics: The compound acts as a donor or acceptor material in organic photovoltaic cells and field-effect transistors, facilitating charge transport.

In Pharmaceuticals: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Bromo-5-(methylsulfonyl)thiophene

- 2-Bromo-5-(phenylsulfonyl)thiophene

- 2-Bromo-5-(ethylsulfonyl)thiophene

Uniqueness

2-Bromo-5-(cyclopentylsulfonyl)thiophene is unique due to the presence of the cyclopentylsulfonyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.

Activité Biologique

2-Bromo-5-(cyclopentylsulfonyl)thiophene is a thiophene derivative characterized by a bromine atom at the 2-position and a cyclopentylsulfonyl group at the 5-position. This compound is notable for its potential biological activities, which have garnered interest in medicinal chemistry and materials science. The structural modifications in thiophene derivatives significantly influence their chemical reactivity and biological properties, making them subjects of ongoing research.

Chemical Structure

The chemical structure of this compound is represented as follows:

Anti-inflammatory Properties

Research indicates that compounds similar to this compound may exhibit anti-inflammatory properties . Thiophene derivatives have been explored for their ability to inhibit inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.

Enzyme Interaction

Studies have shown that this compound may interact with specific enzymes, influencing their activity. This interaction can lead to the modulation of metabolic pathways, which is crucial for drug development. For instance, it may act as an inhibitor or activator of enzymes involved in various disease processes.

Antimicrobial Activity

Thiophene derivatives are also being investigated for their antimicrobial activities . The presence of the bromine atom and sulfonyl group may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential microbial enzymes, making it a candidate for further exploration in antimicrobial therapies.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Bromo-5-chlorothiophene | Bromine and chlorine substituents | Exhibits different reactivity due to chlorine |

| 2-Bromo-5-benzoylthiophene | Benzoyl group at the 5-position | Potentially different biological activity profile |

| 2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene | Cyclopropylmethyl substituent | Variation in steric hindrance affecting reactivity |

| This compound | Bromine and cyclopentylsulfonyl group | Distinct physical and chemical properties |

Case Studies

- GSK-3β Inhibition : A study focused on novel GSK-3β inhibitors highlighted the potential of thiophene derivatives, including those structurally related to this compound, as effective agents against neuroinflammation. The findings suggest that such compounds can modulate neuroinflammatory responses, potentially leading to new treatments for neurodegenerative diseases .

- Antimicrobial Screening : In another investigation, thiophene derivatives were screened for antimicrobial activity against various pathogens. The results indicated that certain substitutions on the thiophene ring could enhance efficacy against resistant strains of bacteria, positioning compounds like this compound as promising candidates for further development.

- Material Science Applications : Beyond biological activity, thiophenes are utilized in organic electronics. The unique properties of this compound make it suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), showcasing its versatility beyond medicinal chemistry.

Propriétés

IUPAC Name |

2-bromo-5-cyclopentylsulfonylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2S2/c10-8-5-6-9(13-8)14(11,12)7-3-1-2-4-7/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAFHLOYDGCJGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)S(=O)(=O)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405223 | |

| Record name | 2-BROMO-5-(CYCLOPENTYLSULFONYL)THIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438234-34-5 | |

| Record name | 2-BROMO-5-(CYCLOPENTYLSULFONYL)THIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.